molecular formula C27H21N2O4- B12363130 2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-

2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-

Cat. No.: B12363130
M. Wt: 437.5 g/mol
InChI Key: IHHULIKSMJSELI-VWLOTQADSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Skeleton Analysis: Pyrido[3,4-b]indole Ring System

The pyrido[3,4-b]indole system is a fused heterocyclic structure comprising a pyridine ring annulated to an indole moiety at the 3,4-positions. This fusion creates a planar, bicyclic framework with nitrogen atoms at positions 1 (indole) and 9 (pyridine) (Figure 1). The numbering follows IUPAC guidelines, where the pyridine nitrogen is assigned position 9, and the indole nitrogen occupies position 1. The 2H designation indicates partial saturation, with hydrogenation occurring at the 1,3,4,9 positions, resulting in a tetrahydro derivative.

Table 1: Key Features of the Pyrido[3,4-b]indole Core

Feature Description
Ring System Fused pyridine (6-membered) and indole (9-membered)
Nitrogen Positions N1 (indole), N9 (pyridine)
Saturation 1,3,4,9-Tetrahydro (2H designation)
Aromaticity Indole retains aromaticity; pyridine ring exhibits partial saturation

The synthesis of such systems often involves functionalization of pre-existing indole precursors. For example, 3-trifluoroacetylindole derivatives can undergo bromination and radical-mediated cyclization to form pyrrolo[3,4-b]indole analogs, as demonstrated by Badenock et al.. Similar strategies may apply to pyrido[3,4-b]indole systems, though the introduction of a pyridine ring necessitates distinct annulation methods.

Substituent Configuration: Fluorenylmethyl Ester Group Stereochemistry

The 2-(9H-fluoren-9-ylmethyl) ester group at position 2 introduces both steric bulk and stereochemical complexity. The fluorenylmethyl (Fmoc) group is a well-known protecting group in peptide synthesis, chosen here for its ability to shield the carboxylic acid functionality during synthetic steps. The (3S) configuration specifies the absolute stereochemistry at the third carbon of the tetrahydro ring, which arises during hydrogenation or asymmetric synthesis.

Table 2: Stereochemical and Electronic Properties of the Fmoc Group

Property Impact on Structure
Steric Bulk Shields C2-carboxylic acid from nucleophilic attack
Electron-Withdrawing Stabilizes the ester linkage via resonance
Chiral Center (C3) Dictates spatial orientation of the tetrahydro ring

The stereochemistry at C3 is critical for molecular recognition in potential biological applications. Asymmetric hydrogenation methods, such as those reported by Yang et al. for fluoromethylated stereocenters, highlight the role of chiral ligands in achieving high enantioselectivity. Applied to this compound, such methods could ensure precise control over the (3S) configuration.

Comparative Analysis with Related β-Carbolinone Derivatives

β-Carbolinones, another class of polycyclic indole derivatives, share structural motifs with pyrido[3,4-b]indoles but differ in ring saturation and substitution patterns. While β-carbolinones feature a fully unsaturated pyrido[3,4-b]indole core, the tetrahydro modification in the target compound reduces aromaticity, altering electronic properties and reactivity.

Table 3: Structural Comparison with β-Carbolinones

Feature Pyrido[3,4-b]indole Derivative β-Carbolinone
Ring Saturation 1,3,4,9-Tetrahydro Fully unsaturated
Functional Groups Dicarboxylic acid, Fmoc ester Often carbonyl or amine substituents
Biological Relevance Potential protease inhibition 5-HT receptor binding, antioxidant activity

The presence of the Fmoc ester in the pyridoindole derivative contrasts with β-carbolinones’ typical substituents, such as the cyclohexyl or pyridinyl groups observed in antioxidant studies. These structural differences underscore the importance of substituent engineering in modulating biological activity.

Properties

Molecular Formula

C27H21N2O4-

Molecular Weight

437.5 g/mol

IUPAC Name

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/p-1/t25-/m0/s1

InChI Key

IHHULIKSMJSELI-VWLOTQADSA-M

Isomeric SMILES

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)[O-]

Canonical SMILES

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization

Procedure :

  • L-Tryptophan methyl ester is reacted with formaldehyde in hydrochloric acid-methanol at 60°C for 12 hours.
  • The reaction proceeds via imine formation followed by cyclization to yield (3S)-1,2,3,4-tetrahydronorharman-3-carboxylic acid methyl ester.
    Mechanism :
  • Protonation of the aldehyde enhances electrophilicity.
  • Nucleophilic attack by the tryptophan amine forms an imine intermediate.
  • Cyclization via electrophilic aromatic substitution completes the tetrahydropyridoindole core.

Key Data :

Starting Material Conditions Yield Reference
L-Tryptophan methyl ester HCl/MeOH, 60°C 75%

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) , synthesized via phosgene or triphosgene-mediated chloroformylation of 9-fluorenylmethanol.

Synthesis of Fmoc-Cl

Procedure (Patent CN103408427A) :

  • Reactants : 9-Fluorenylmethanol (20 g), triphosgene (46 g), chloroform (200 mL), 4-dimethylaminopyridine (DMAP, 18.5 g).
  • Steps :
    • Triphosgene and 9-fluorenylmethanol are stirred in chloroform at -5–5°C.
    • DMAP in chloroform is added dropwise, followed by heating to 40–60°C for 2–4 hours.
    • The product is isolated via filtration, solvent removal, and crystallization in ether.

Key Data :

Parameter Value
Yield ≥90%
Purity >98%
Melting Point 60–64°C

Fmoc Protection of the Tetrahydropyridoindole Amine

Procedure :

  • The tetrahydropyridoindole amine is dissolved in dichloromethane (DCM) with DIEA (2 eq).
  • Fmoc-Cl (1.2 eq) is added dropwise at 0°C, and the mixture is stirred for 4 hours.
  • The product is purified via silica gel chromatography (MeOH/CHCl₃).

Optimization Notes :

  • Excess base (DIEA) ensures complete deprotonation of the secondary amine.
  • Anhydrous conditions prevent hydrolysis of Fmoc-Cl.

Hydrolysis of the Methyl Ester to Carboxylic Acid

The methyl ester at the 3-position is hydrolyzed to the free carboxylic acid under basic conditions.

Procedure :

  • Fmoc-protected methyl ester (1 mmol) is stirred in 1:1 THF/2M NaOH at 25°C for 6 hours.
  • Acidification with HCl precipitates the carboxylic acid, which is filtered and dried.

Key Data :

Parameter Value
Yield 85%
Purity >95%

Stereochemical Control and Resolution

The (3S) configuration is inherited from L-tryptophan during the Pictet-Spengler reaction. For racemic mixtures, chiral HPLC or enzymatic resolution may be employed.

Chiral HPLC Conditions :

  • Column: Chiralpak IC (250 × 4.6 mm, 5 μm).
  • Mobile Phase: Hexane/ethanol (80:20) + 0.1% TFA.
  • Flow Rate: 1 mL/min.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Pictet-Spengler + Fmoc Protection High stereoselectivity, scalable Multi-step 70–85%
Solid-Phase Synthesis Rapid for peptide conjugates Limited to small scales 60–75%

Industrial-Scale Considerations

The patent-derived Fmoc-Cl synthesis offers scalability (>90% yield) and solvent recycling (chloroform). Critical factors for manufacturing include:

  • Cost-Effectiveness : Triphosgene is cheaper than phosgene.
  • Safety : Mild conditions (-5–5°C) minimize hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Applications

  • Neuroprotective Agents :
    • This compound has been studied for its potential as a neuroprotective agent. It acts on various neurological pathways and has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting histone deacetylases (HDACs) .
  • Anticancer Properties :
    • Research indicates that derivatives of pyrido[3,4-b]indole compounds can inhibit cancer cell proliferation. They have been tested as inhibitors for cyclin-dependent kinases (CDK) which are crucial in cell cycle regulation .
  • Alkaloid Synthesis :
    • The compound serves as a reactant in the synthesis of various alkaloids which are known for their pharmacological activities. For example, it has been used to synthesize indolyl-β-carboline alkaloids that exhibit significant biological activity .

Material Science Applications

  • Catalytic Applications :
    • The compound has been utilized as a catalyst in organic synthesis processes. Its ability to facilitate reactions under mild conditions makes it valuable in developing new synthetic routes for complex organic molecules .
  • Polymer Chemistry :
    • It has potential applications in the development of polymer materials due to its structural properties which can enhance the mechanical strength and thermal stability of polymers when used as a co-monomer .

Neuroprotective Activity

A study investigated the effects of pyrido[3,4-b]indole derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and oxidative damage compared to controls. This suggests their potential role in developing therapies for neurodegenerative conditions.

Anticancer Activity

In vitro studies demonstrated that certain derivatives of this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of specific signaling pathways associated with cell death .

Mechanism of Action

The mechanism of action of 2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Biological Activity

2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)- is a complex organic compound with notable biological activities. This compound belongs to a class of pyridoindole derivatives that have garnered attention for their potential therapeutic applications in various fields including neurobiology and oncology. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18N2O4\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Neuroprotective Properties

Research indicates that derivatives of pyridoindole exhibit neuroprotective effects. For instance, compounds similar to 2H-Pyrido[3,4-b]indole have been studied for their ability to inhibit histone deacetylase (HDAC), which is implicated in neurodegenerative diseases such as Alzheimer's. A study highlighted that these compounds could potentially enhance neuronal survival and function by modulating gene expression related to neuroprotection .

Anticancer Activity

Pyridoindole derivatives have shown promise in cancer treatment. They act as inhibitors of various kinases involved in cancer cell proliferation. Specifically, some studies have demonstrated that these compounds can inhibit CDK4 and Aurora A kinases, which are critical for cell cycle regulation. This inhibition leads to reduced tumor growth in preclinical models .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Certain derivatives have shown effectiveness against bacterial strains by inhibiting FabI enzymes involved in fatty acid biosynthesis in bacteria. This mechanism suggests potential applications in treating bacterial infections .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice models of Alzheimer's disease demonstrated that administration of pyridoindole derivatives significantly improved cognitive function and reduced amyloid plaque formation. The results indicated a reduction in oxidative stress markers and inflammation in the brain tissues of treated mice compared to controls .

Case Study 2: Anticancer Efficacy

In vitro studies using human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for various cancer cell lines were determined, showing effective cytotoxicity at low concentrations (e.g., IC50 = 10 µM for breast cancer cells) .

Research Findings

Activity Mechanism Reference
NeuroprotectionHDAC inhibition
AnticancerCDK4 and Aurora A kinase inhibition
AntimicrobialInhibition of bacterial fatty acid synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with four analogs differing in ester groups and stereochemistry.

Key Observations:
  • Ester Group Stability: Fmoc: Base-labile (removed with piperidine), ideal for SPPS . Boc: Acid-labile (removed with TFA), suitable for orthogonal protection strategies . Benzyl/tert-Butyl: Require harsher conditions (e.g., hydrogenolysis for benzyl) .
  • Stereochemical Impact : The (3S) configuration in the target compound contrasts with the (1S,3R) configuration in the methyl ester analog, affecting receptor binding in bioactive derivatives .

Physicochemical Properties

Property Target Compound (Fmoc) 2-(tert-Butyl) Ester Boc-Protected Analog Benzyl Ester
Molecular Weight 438.47 330.38 316.35 400.43
Density (g/cm³) 1.396±0.06 1.248±0.06 N/A N/A
pKa 3.92±0.20 16.87±0.40 N/A N/A
LogP 4.76 N/A N/A N/A
  • Solubility : The Fmoc derivative’s high LogP (4.76) suggests lipophilicity, whereas the tert-butyl ester’s higher pKa (16.87) indicates greater basicity .
  • Thermal Stability : The Fmoc compound’s higher predicted boiling point (702.4±60.0 °C) vs. tert-butyl (471.9±45.0 °C) reflects stronger intermolecular forces .

Research Findings and Structure-Activity Relationships (SAR)

  • Ester Group Bulkiness : Larger groups (e.g., Fmoc) reduce solubility but enhance stability during synthesis .
  • Catalyst Efficiency : Phosphorous acid outperforms sulfuric acid in Pictet-Spengler reactions, yielding 92% of β-carboline derivatives .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase reactivity in cross-coupling reactions .

Q & A

Q. What are the limitations of using microwave irradiation for large-scale synthesis?

  • Methodological Answer : Microwave reactors face scalability challenges due to penetration depth limits and uneven heating in batches >10 g. Continuous-flow systems with pressurized reactors (e.g., 150°C, 20 bar) improve heat transfer and scalability. Process analytical technology (PAT) monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.